2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-amino-N-methyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXODSDAKBPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrothiopyran Core
The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle that is central to the target compound. Efficient preparation of this ring is a prerequisite for subsequent functionalization.
- Hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran :
According to patent CA1230125A, 3-formyltetrahydrothiopyrans can be prepared by catalytic hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran using Raney nickel as a catalyst. The reaction is typically conducted at 50–90 °C under elevated hydrogen pressure (5–50 bar) in inert organic solvents such as ethyl acetate or ethers. The process yields 3-formyltetrahydrothiopyran with high purity and good yield (~91%) after distillation under reduced pressure. The catalyst shows robustness over multiple cycles without loss of activity.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Raney nickel | High activity, reusable |
| Temperature | 50–90 °C | Optimal for hydrogenation |
| Pressure | 5–50 bar H2 | Maintains reaction rate |
| Solvent | Ethyl acetate, ethers | Inert, facilitates hydrogenation |
| Yield | ~91% | High purity product |
- Alternative Preparation of 3-formyl-5,6-dihydro-2H-thiopyran :
The precursor 3-formyl-5,6-dihydro-2H-thiopyran can be synthesized via the reaction of crotonaldehyde with hydrogen sulfide in toluene with triethylamine as a base, followed by acidic workup, extraction, and distillation. This method affords the dihydrothiopyran aldehyde intermediate necessary for hydrogenation to the tetrahydro form.
Synthetic Strategies for Amino-Thiopyran Derivatives
Gewald Reaction Adaptation :
The Gewald method, a well-established technique for synthesizing 2-aminothiophenes, involves a multi-component reaction of α-ketones or aldehydes, activated nitriles, and elemental sulfur under basic catalysis. While traditionally used for thiophenes, adaptations of this method can be employed for preparing amino-substituted thiopyran derivatives by controlling reaction conditions and substrates.Catalytic Coupling and Cyclization :
Advanced methods for synthesizing polysubstituted 2-aminothiazoles (structurally related to thiopyrans) involve copper- or palladium-catalyzed coupling reactions and one-pot multi-component cyclizations. These methods offer high efficiency and selectivity, potentially adaptable for thiopyran systems.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 3-formyl-5,6-dihydro-2H-thiopyran | Crotonaldehyde + H2S + triethylamine, acidic workup | Precursor aldehyde for hydrogenation | Moderate (~32%) |
| 2 | Hydrogenation to 3-formyltetrahydrothiopyran | Raney nickel, H2 (5–50 bar), 50–90 °C, ethyl acetate | High yield, reusable catalyst | High (~91%) |
| 3 | Amination / amide coupling | Amino-tetrahydrothiopyran + N-methyl acetic acid derivative, T3P, CH2Cl2, rt | Mild conditions, high selectivity | Good (~78–81%) |
| 4 | Alternative multi-component synthesis | Gewald reaction or metal-catalyzed cyclizations | Potential for direct amino substitution | Variable, research-dependent |
Research Findings and Practical Considerations
- The hydrogenation step is critical for obtaining the saturated tetrahydrothiopyran ring, with Raney nickel showing excellent catalytic activity and recyclability.
- The amide bond formation via coupling agents such as propylphosphonic anhydride is efficient and proceeds under mild conditions, preserving sensitive functional groups.
- Multi-component and catalytic methods offer scalable and versatile routes but may require optimization for specific substitutions on the thiopyran ring.
- Solvent choice and reaction atmosphere (inert gas) are important to prevent side reactions and ensure high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.
Simpler Derivatives: Resulting from the reduction of the compound.
Substituted Amides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.
Types of Reactions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts into thiol or amine derivatives.
- Substitution : Participates in nucleophilic substitution reactions.
Biology
The compound is under investigation for its potential biological activities, particularly its interactions with phosphodiesterase (PDE) isoforms. PDEs are crucial for cellular signaling pathways related to inflammation and cognition.
Biological Activities
- Cognitive Enhancement : Inhibition of PDE4D has shown promise in improving cognitive functions such as learning and memory.
- Anti-inflammatory Effects : Exhibits potential in reducing pro-inflammatory cytokines, suggesting applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies indicate that it may act as an inhibitor of specific PDE isoforms, which could lead to novel treatments for cognitive disorders and inflammatory diseases.
Case Studies
- PDE4D Inhibition and Cognitive Function
- A study demonstrated significant improvements in memory tasks in animal models treated with varying doses of the compound.
- Anti-inflammatory Properties
- Another investigation revealed a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lung tissues from treated animals.
The following table summarizes key findings related to the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: PDE4D Inhibition | Significant cognitive improvements observed in animal models with varying doses administered. |
| Study 2: Anti-inflammatory | Dose-dependent reduction in TNF-α and IL-6 levels in lung tissues indicates potential for respiratory diseases. |
Mechanism of Action
The mechanism by which 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Analogues: Thiopyran vs. Pyran Derivatives
The primary structural analogs differ in the heteroatom of the six-membered ring (sulfur in thiopyran vs. oxygen in pyran). Key examples include:
Key Observations :
- Thiopyran vs. However, this may reduce aqueous solubility .
- Substituent Effects : The N-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyl or aryl groups in related thiopyrimidines) .
Biological Activity
The compound 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a member of the class of amides that incorporates a tetrahydro-2H-thiopyran moiety, which is known for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes an amine group, a methyl group, and a tetrahydro-2H-thiopyran ring, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents . For instance, a study demonstrated the effectiveness of related thiopyran derivatives against Staphylococcus aureus and Escherichia coli, highlighting their role in combating bacterial infections.
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence supporting the anticancer properties of this compound. Investigations into structurally similar compounds have revealed their ability to induce apoptosis in cancer cells. For example, derivatives containing the tetrahydro-2H-thiopyran structure have been shown to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The tetrahydro-2H-thiopyran ring may facilitate binding to hydrophobic pockets in proteins, influencing their function. Additionally, the amine group can participate in hydrogen bonding with biological macromolecules, enhancing its bioactivity .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and PARP cleavage .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | 32 | N/A |
| Tetrahydrothiopyran derivative A | Anticancer | N/A | 50 |
| Tetrahydrothiopyran derivative B | Antimicrobial | 16 | N/A |
| Mechanism | Description |
|---|---|
| Protein Binding | Interacts with hydrophobic pockets in proteins |
| Apoptosis Induction | Modulates cell survival pathways |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Q & A
Q. What are the standard synthetic routes for 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiopyran derivatives, amide coupling, and functional group modifications. Key steps include:
- Cyclization : Formation of the tetrahydro-2H-thiopyran ring via thiolactam intermediates under reflux conditions in solvents like toluene or ethanol .
- Amide Bond Formation : Coupling of the thiopyran moiety with acetamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) at controlled temperatures (0–25°C) .
- Optimization : Reaction yields and purity are maximized by adjusting pH (6–8), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the thiopyran ring conformation, methyl group environments, and amide bond geometry. For example, the thiopyran ring protons exhibit characteristic splitting patterns between δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 231.12) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) and monitors degradation products .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) to measure IC values .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the thiopyran ring) using combinatorial libraries .
- Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies are effective in elucidating the reaction mechanisms involving its amide and thiopyran groups?
- Kinetic Studies : Monitor reaction progress via F NMR (if fluorine tags are introduced) to identify rate-determining steps .
- Isotopic Labeling : Use C-labeled acetamide to track nucleophilic substitution pathways in the thiopyran ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states for amide bond hydrolysis .
Q. How can computational modeling predict the compound's reactivity and interaction with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450) .
- QSAR Models : Train algorithms on datasets of thiopyran derivatives to predict logP, solubility, and toxicity .
- MD Simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories .
Q. What methods are used to determine the stereochemical configuration of the tetrahydro-2H-thiopyran ring?
Q. How to design degradation studies to assess stability under various conditions?
Q. How to employ isotopic labeling in metabolic pathway studies?
- Synthesis : Incorporate C or H isotopes into the methyl group of the acetamide moiety via reductive amination .
- Tracing : Use scintillation counting or MALDI-TOF to track metabolite formation in hepatocyte incubations .
Safety and Handling Q. 10. What are the recommended handling and storage protocols to ensure stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
